Ethyl 2-(5-fluoropyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H9FN2O2 It is an ethyl ester derivative of 5-fluoropyrimidine, a fluorinated pyrimidine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate typically involves the reaction of 5-fluoropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Hydrolysis: 5-Fluoropyrimidine-4-acetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The fluorine atom in the pyrimidine ring can enhance its binding affinity to certain targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Similar structure with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is an organic compound that has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a fluorine atom at the 5-position and an ethyl acetate moiety at the 2-position. Its molecular formula is C8H8FNO2, and it is characterized by enhanced chemical reactivity due to the presence of the fluorine atom, which increases binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substitution allows for enhanced hydrogen bonding capabilities, which can modulate enzyme activity or interfere with nucleic acid synthesis. This interaction can lead to various pharmacological effects, including antiviral and anticancer activities .
Antiviral and Anticancer Properties
Research indicates that this compound exhibits potential antiviral and anticancer properties:
- Antiviral Activity : Studies have shown that this compound can inhibit viral replication, making it a candidate for further exploration in antiviral drug development.
- Anticancer Activity : It has been evaluated for its ability to inhibit cancer cell proliferation. The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-(5-fluoropyridin-2-yl)acetate | Pyridine ring with fluorine substitution | Different reactivity due to the pyridine structure |
5-Fluorouracil | A well-known fluorinated pyrimidine | Established use in cancer treatment |
Ethyl 2-(4-chloropyrimidin-5-yl)acetate | Chlorine substitution at the 4-position | Potentially different biological activity |
Ethyl 2-(5-bromopyrimidin-2-yl)acetate | Bromine substitution | Different reactivity due to bromine's larger size |
Ethyl 2-(5-chloropyrimidin-2-yl)acetate | Chlorine substitution | Unique electronic properties impacting reactivity |
Case Studies and Research Findings
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. For example, at a concentration of 0.5μM, it caused a notable increase in G2/M phase arrest in treated cells compared to control groups .
- Enzyme Interaction Studies : Interaction studies have indicated that this compound acts as a substrate or inhibitor in metabolic pathways involving key enzymes, providing insights into its potential therapeutic applications.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
InChI Key |
PHRBITXLBSXZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1F |
Origin of Product |
United States |
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